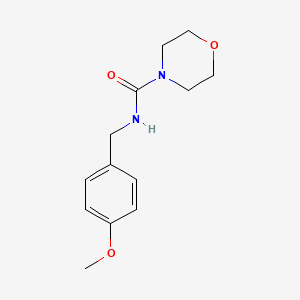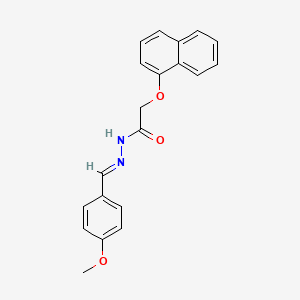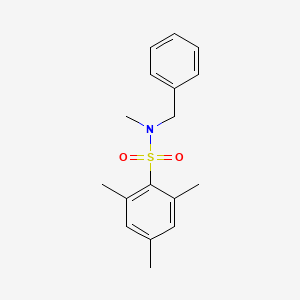![molecular formula C14H19N3S B5555917 4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)
4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives can involve various strategies, including the thermal ene reaction of pyrimidine diones leading to azepine derivatives as seen in pyrimido[4,5-b]azepine synthesis (Inazumi et al., 1994). Another approach involves the reaction of aminouracil with heterocumulenes to yield novel pyrimido[4,5-d]pyrimidines, demonstrating the versatility of pyrimidine derivatives in synthesis (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives can be characterized by various spectroscopic techniques. For instance, the concise synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalysed aminolysis and intramolecular Friedel-Crafts cyclization, with the molecular structures confirmed by spectroscopy and X-ray crystallography (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidines includes the ability to undergo various reactions, such as the hydrogen chloride-promoted synthesis of 2-substituted derivatives (Akramov et al., 2016). The aza-Diels–Alder methodology has been utilized for the efficient synthesis of bis-pyrimido-[4,5-d]-pyrimidine derivatives, showcasing the synthetic utility of these compounds (Das et al., 2013).
科学的研究の応用
Nonlinear Optical Properties and Structural Analysis
4-Thiopyrimidines derivatives, including those structurally related to 4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine, have shown promising applications in medicine and nonlinear optics (NLO) fields. A study detailed the electronic, linear, and NLO exploration of thiopyrimidine derivatives, demonstrating their significant NLO character, which recommends their utility in optoelectronic applications. This investigation utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze structural parameters, vibrational analysis, natural bonding orbital (NBO) analysis, molecular electronic potential (MEP), and photophysical properties, indicating the substantial NLO activity of these molecules (Hussain et al., 2020).
Antitumor and Radioprotective Activities
Another significant application area for compounds structurally similar to 4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is in the development of antitumor and radioprotective therapies. A study synthesized novel thieno[2,3-d]pyrimidine derivatives and assessed their radioprotective and antitumor activities. The results highlighted promising outcomes, with some compounds showing considerable efficacy in these fields (Alqasoumi et al., 2009).
Synthesis and Reactivity
Research into the synthesis and reactivity of pyrimidine derivatives has contributed to the development of new compounds with potential scientific applications. For instance, the synthesis of pyrrolo-, pyrido-, and azepino[2,3-b]pyrido[2,3-d]pyrimidine derivatives was achieved through the reaction of acetals of amides and lactams with 4-amino-5-carbethoxypyrimidine derivatives, followed by intramolecular cyclization. These synthetic pathways open avenues for the exploration of new therapeutic agents and materials (Granik et al., 1978).
将来の方向性
特性
IUPAC Name |
4-(azepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-10-11(2)18-14-12(10)13(15-9-16-14)17-7-5-3-4-6-8-17/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVRBNCIPDCORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)
![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)
![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)